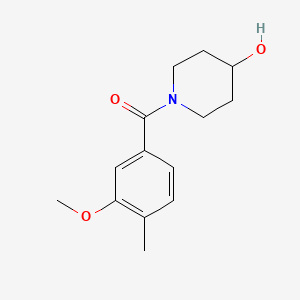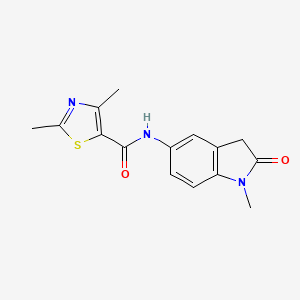
2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-thiazole-5-carboxamide, also known as MIPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of MIPT has been studied extensively, and its mechanism of action and biochemical and physiological effects have been investigated.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-thiazole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a psychoactive drug. In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This compound has been shown to have affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B. This compound has also been shown to have affinity for dopamine receptors, including D1 and D2 receptors. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. This compound has also been shown to increase the release of dopamine and serotonin in the brain. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-thiazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. This compound also has a relatively long half-life, which allows for longer experiments. However, this compound also has some limitations, including its potential for abuse and its effects on the central nervous system, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-thiazole-5-carboxamide. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the therapeutic potential of this compound for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Synthesemethoden
The synthesis method of 2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-thiazole-5-carboxamide involves the condensation of 5-acetyl-2-methylthiazole with indole-5-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2,4-dimethylthiophenol in the presence of potassium carbonate to yield this compound. The synthesis method has been optimized to increase the yield of this compound and reduce the amount of impurities.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8-14(21-9(2)16-8)15(20)17-11-4-5-12-10(6-11)7-13(19)18(12)3/h4-6H,7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDPJGSZTNJMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
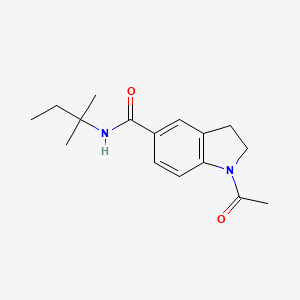
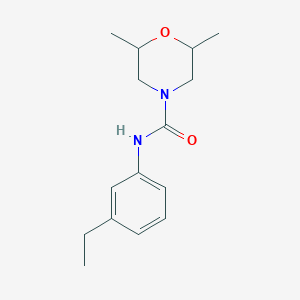
![4-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B7503655.png)
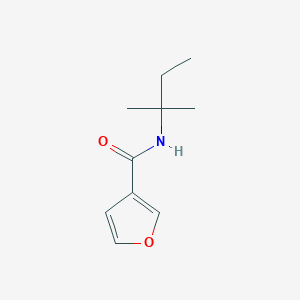
![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)
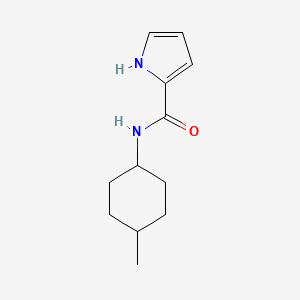



![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
